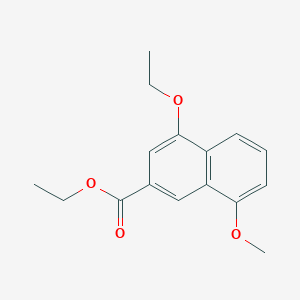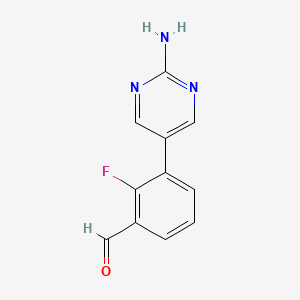
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide: is a potential impurity of the anticoagulant drug Rivaroxaban. Its chemical name is 2-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-2H-isoindole-1,3-dione . This compound is significant in the pharmaceutical industry as it is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy in preventing and treating blood clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide involves several steps. One of the key steps includes the cyclization of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-isocyanatophenyl)morpholin-3-one . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. Techniques like recrystallization in a mixture of dimethyl sulfoxide (DMSO) and water are used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate for reduction and acetonitrile as a solvent . The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the deprotection reaction in the synthetic process of Rivaroxaban can yield amino intermediates .
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide has several scientific research applications, including:
Pharmaceutical Quality Control: It is used to ensure the purity and quality of Rivaroxaban, which is crucial for its safety and efficacy.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Toxicological Studies: It is used in studies to understand the potential toxicological effects of impurities in pharmaceutical products.
Wirkmechanismus
5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide works by inhibiting Factor Xa , an essential component in the blood clotting process . This inhibition helps prevent the formation of new clots and the growth of existing ones. The molecular targets involved include the active site of Factor Xa, where the compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Rivaroxaban Impurity 1: .
Rivaroxaban Impurity E: Another related compound used in the quality control of Rivaroxaban.
Uniqueness: 5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl) thiophene-2-carboxamide is unique due to its specific chemical structure and its role in inhibiting Factor Xa. This makes it particularly important in ensuring the safety and efficacy of Rivaroxaban .
Eigenschaften
Molekularformel |
C18H20ClN3O4S |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25) |
InChI-Schlüssel |
OKMRQXXUAFSBCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate](/img/structure/B8522469.png)









![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)
